Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds having a methyl group in the aromatic ring of 5, 6, 7, 8-tetrahydro-1, 6-naphthyridine was accomplished by the condensation of 1-benzyl-4-piperidinone with the corresponding 3-amino-enones followed by debenzylation .Molecular Structure Analysis
The molecular structure of “Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate” is unique and intriguing. It is a part of the 1,6-naphthyridines class of compounds, which are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are intriguing. The synthesis of the compounds was accomplished by the condensation of 1-benzyl-4-piperidinone with the corresponding 3-amino-enones followed by debenzylation .Scientific Research Applications
Synthesis and Biological Activities
Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate and its derivatives have been extensively explored for their diverse biological activities and potential therapeutic applications. For instance, the synthesis and evaluation of axially chiral 1,7-naphthyridine-6-carboxamide derivatives have demonstrated significant antagonistic activities against the tachykinin NK(1) receptor, highlighting their potential in treating bladder function disorders (H. Natsugari et al., 1999). These findings underscore the compound's utility in medicinal chemistry, particularly in the development of orally active agents for managing diseases associated with the NK(1) receptor.
Chemical Synthesis and Modification
The chemical properties of this compound allow for its utilization in the synthesis of various analogs with potential antivertigo and anticancer activities. Research conducted by A. Shiozawa et al. (1984) and B. Insuasty et al. (2013) has led to the synthesis of methyl homologs and the exploration of their antivertigo properties, as well as the development of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity, respectively. These studies highlight the compound's versatility in synthesizing molecules with significant therapeutic potential (A. Shiozawa et al., 1984); (B. Insuasty et al., 2013).
Advanced Chemical Applications
Moreover, the compound's chemical framework serves as a foundation for creating highly functionalized molecules for various scientific applications. For example, the silver-catalyzed tandem synthesis of naphthyridines and thienopyridines demonstrates the compound's applicability in creating highly functionalized molecules for potential use in materials science and as probes in chemical biology (A. Verma et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a variety of pharmacological activities such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Given the broad range of activities exhibited by 1,6-naphthyridines, it’s likely that this compound affects multiple pathways .
Result of Action
Given the broad range of activities exhibited by 1,6-naphthyridines, it’s likely that this compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-17(20)14-7-9-18-16-8-10-19(12-15(14)16)11-13-5-3-2-4-6-13/h2-7,9H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSYSRDULCVWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCC2=NC=C1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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